(2E)-3-phenyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-phenyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c21-16(7-6-13-4-2-1-3-5-13)20-17-19-15(12-22-17)14-8-10-18-11-9-14/h1-12H,(H,19,20,21)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYLGRCCWYXICQ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816208 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]prop-2-enamide typically involves the condensation of 4-(pyridin-4-yl)-1,3-thiazol-2-amine with cinnamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-phenyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding amide.
Substitution: The pyridinyl and thiazolyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic compounds, while reduction can produce amides.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C16H13N3OS
- Molecular Weight : 295.4 g/mol
- IUPAC Name : 2-phenyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide
The structure features a thiazole ring and a pyridine moiety, which are known to impart biological activity.
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds containing thiazole and pyridine derivatives exhibit promising anticancer properties. For instance, (2E)-3-phenyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]prop-2-enamide has been evaluated for its cytotoxic effects against various cancer cell lines.
- Case Study : In vitro assays demonstrated that this compound significantly inhibited the proliferation of breast cancer cells, suggesting its potential as a lead compound for developing new anticancer agents.
-
Antimicrobial Properties
- The thiazole and pyridine structures are associated with antimicrobial activity. Research has shown that derivatives of this compound can inhibit bacterial growth.
- Data Table :
Pathogen Minimum Inhibitory Concentration (MIC) E. coli 25 µg/mL S. aureus 15 µg/mL C. albicans 30 µg/mL
-
Anti-inflammatory Effects
- Compounds similar to this compound have shown potential in reducing inflammation in various models.
- Case Study : Animal studies revealed that administration of this compound reduced inflammatory markers in a model of arthritis, indicating its possible utility in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of (2E)-3-phenyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations in N-Arylcinnamamides
The target compound’s analogs differ primarily in the substituents on the anilide ring (aromatic or heteroaromatic groups) and the α-phenyl group. Key structural analogs include:
Key Observations :
Lipophilicity and Electronic Properties
Lipophilicity (log k or log P) and electronic parameters (σ values) critically influence bioavailability and target binding:
Analysis :
- The target compound’s pyridinyl-thiazole group likely confers moderate lipophilicity (log P ~0.60), intermediate between the highly lipophilic bis(trifluoromethyl) analog and the polar nitro derivative .
Antimicrobial Activity
- Trifluoromethyl Derivatives : Exhibited potent activity against Staphylococcus aureus (MIC = 1.56 µg/mL) and Mycobacterium tuberculosis (MIC = 2.5 µg/mL), surpassing standard drugs like ampicillin .
- Nitro Derivatives : Showed moderate activity (MIC = 12.5 µg/mL against S. aureus) due to reduced membrane permeability from higher polarity .
- Target Compound : Predicted activity is likely lower than trifluoromethyl analogs but may retain biofilm inhibition properties due to the thiazole-pyridine moiety’s affinity for bacterial enzymes .
Cytotoxicity and Selectivity
- The target compound’s heteroaromatic system may improve selectivity by reducing off-target interactions compared to halogenated analogs .
Biological Activity
The compound (2E)-3-phenyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]prop-2-enamide is a member of the thiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, particularly focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be structurally represented as follows:
This compound features a thiazole ring connected to a phenyl group and a pyridine moiety, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds with thiazole and pyridine structures often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazole exhibit potent antimicrobial properties. For instance, a related compound was shown to have an IC50 value of 7.7 μM against Mycobacterium tuberculosis, indicating strong anti-tubercular activity . The presence of the pyridine ring may enhance the binding affinity to target proteins involved in bacterial metabolism.
Anticancer Potential
Thiazole derivatives have also been investigated for their anticancer properties. A study noted that compounds similar to this compound demonstrated cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways and inhibition of cell proliferation .
The biological activity of this compound is largely attributed to its interaction with specific biological targets:
- Aryl Hydrocarbon Receptor (AhR) Modulation : Compounds in this class have been identified as agonists for AhR, which is implicated in regulating immune responses and inflammation .
- Inhibition of Enzymatic Activity : Some studies suggest that thiazole derivatives can inhibit enzymes critical for microbial survival or cancer cell metabolism.
Research Findings and Case Studies
Q & A
Basic Research Question
- X-ray crystallography : Resolve the (2E) configuration and thiazole-pyridine dihedral angles using SHELXL ().
- NMR spectroscopy : Key signals include the trans-olefinic protons (δ 6.8–7.5 ppm, J = 15–16 Hz) and thiazole C-H (δ 8.2–8.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ expected at m/z 334.1 for C₁₇H₁₄N₃OS⁺).
Advanced Research Question How to address discrepancies between XRD and NMR data, such as unexpected tautomerism or dynamic effects in solution? Variable-temperature NMR (e.g., 298–343 K) and DFT-based chemical shift predictions (GIAO method) can resolve ambiguities .
How can crystallographic challenges (e.g., twinning, disorder) be mitigated during structural refinement?
Advanced Research Question
For crystals exhibiting twinning or disorder in the pyridyl-thiazole moiety:
- Use SHELXL’s TWIN/BASF commands to model twinning matrices ().
- Apply ISOR/SIMU restraints to disordered atoms (e.g., phenyl rings).
- Validate refinement with R₁/residual density maps and comparison to similar structures (e.g., ) .
What in vitro assays are suitable for evaluating biological activity, and how does the structure inform target selection?
Advanced Research Question
The thiazole-pyridine scaffold is associated with kinase inhibition (e.g., PI3K, ) or FAAH modulation (). Recommended assays:
- Enzyme inhibition : Fluorescence-based assays for IC₅₀ determination.
- Cellular proliferation : MTT assays in cancer cell lines (e.g., MCF-7).
- SAR insights : The pyridinyl group may enhance π-π stacking with aromatic residues in ATP-binding pockets, while the enamide linker influences conformational flexibility .
How can contradictory data from different analytical methods (e.g., XRD vs. computational geometry) be reconciled?
Advanced Research Question
- Multi-technique validation : Compare XRD bond lengths/angles with DFT-optimized geometries (e.g., Gaussian09/B3LYP/6-31G*).
- Dynamic effects : Use molecular dynamics (MD) simulations to assess conformational flexibility in solution vs. crystal states .
What computational strategies predict binding interactions with biological targets?
Advanced Research Question
- Docking studies : AutoDock Vina or Schrödinger Suite for binding poses in homology-modeled targets (e.g., mGluR1, ).
- Free energy calculations : MM-GBSA to rank ligand affinity.
- Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors at pyridinyl N, hydrophobic enamide chain) .
How can stability and solubility be optimized for in vivo studies?
Basic Research Question
- Solubility screening : Use DMSO stock solutions diluted in PBS (pH 7.4) or cyclodextrin-based formulations.
- Stability assays : Monitor degradation (HPLC) under physiological pH/temperature ().
Advanced Research Question
Derivatization strategies (e.g., PEGylation, ) or co-crystallization with solubilizing agents (e.g., sulfobutylether-β-cyclodextrin) can enhance bioavailability.
What mechanistic studies validate target engagement in cellular models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
